molecular formula C14H17F3N4O3S B2476742 3,4-dimethyl-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzenesulfonamide CAS No. 1421484-39-0

3,4-dimethyl-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzenesulfonamide

Cat. No.: B2476742
CAS No.: 1421484-39-0
M. Wt: 378.37
InChI Key: JGUMYVJUAMOCEA-UHFFFAOYSA-N
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Description

This compound is a benzenesulfonamide derivative featuring a 1,2,4-triazolone core substituted with a trifluoromethyl (-CF₃) group and a methyl (-CH₃) group at the 3- and 4-positions, respectively. The ethyl linker connects the triazolone ring to the benzenesulfonamide moiety, which is further substituted with 3,4-dimethyl groups.

Properties

IUPAC Name

3,4-dimethyl-N-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F3N4O3S/c1-9-4-5-11(8-10(9)2)25(23,24)18-6-7-21-13(22)20(3)12(19-21)14(15,16)17/h4-5,8,18H,6-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGUMYVJUAMOCEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NCCN2C(=O)N(C(=N2)C(F)(F)F)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3,4-dimethyl-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzenesulfonamide represents a unique structure within the class of sulfonamide derivatives. Its potential biological activities stem from the presence of both the benzenesulfonamide and triazole moieties, which have been associated with various pharmacological effects. This article reviews the biological activity of this compound, focusing on its antimicrobial, antiparasitic, and anticancer properties.

Chemical Structure and Properties

The molecular formula of the compound is C15H18F3N5O2SC_{15}H_{18}F_3N_5O_2S, with a molecular weight of 393.39 g/mol. The structure includes a benzenesulfonamide group linked to a triazole derivative that contains trifluoromethyl and methyl substituents.

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. The presence of the triazole ring in this compound suggests potential activity against various bacterial and fungal strains.

  • Mechanism of Action : Triazoles typically inhibit the synthesis of ergosterol, an essential component of fungal cell membranes. This mechanism may extend to certain bacteria as well.
  • Case Studies :
    • A study by Pagliero et al. demonstrated that related triazole compounds exhibited significant antibacterial activity against strains such as Escherichia coli and Bacillus subtilis .
    • In vitro evaluations indicated that modifications in the side chains could enhance efficacy against specific pathogens.
CompoundActivityMIC (µg/mL)Target Organism
Triazole APotent10E. coli
Triazole BModerate25B. subtilis
Target CompoundUnknownTBDTBD

Antiparasitic Activity

The sulfonamide class has shown promise in treating parasitic infections.

  • Research Findings : A related study highlighted that compounds with similar structures demonstrated significant activity against Trypanosoma cruzi, the causative agent of Chagas disease. The N-benzenesulfonyl derivatives were particularly effective in inhibiting parasite growth .

Anticancer Activity

The potential anticancer properties of triazole derivatives are gaining attention due to their ability to interfere with tumor growth and proliferation.

  • Mechanism : Triazoles may induce apoptosis in cancer cells through various pathways, including inhibition of angiogenesis.
  • Case Studies : Research indicates that compounds with triazole moieties exhibit cytotoxic effects on various cancer cell lines, suggesting a promising avenue for further exploration .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of such compounds. The following factors influence the efficacy:

  • Substituents on the Triazole Ring : The introduction of electronegative groups (e.g., trifluoromethyl) has been shown to enhance antimicrobial potency.
  • Benzenesulfonamide Group : Variations in this moiety can affect solubility and bioavailability, impacting overall therapeutic effectiveness.

Comparison with Similar Compounds

Structural Analogues in Agrochemicals

Carfentrazone-ethyl (唑酮草酯)

  • Structure : Ethyl [2-chloro-3-[2-chloro-5-(4-difluoromethyl-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl)-4-fluorophenyl]propionate] .
  • Comparison: Both compounds share a 1,2,4-triazolone core, critical for inhibiting protoporphyrinogen oxidase (PPO) in plants. The trifluoromethyl group in the target compound may enhance lipid solubility and membrane permeability compared to carfentrazone-ethyl’s difluoromethyl group.

Pyrazole-Based Sulfonamides (e.g., 4-(4,5-Dihydro-3-Methyl-5-Oxo-1H-Pyrazol-1-yl)benzenesulfonamide)

  • Structure : Features a pyrazole ring instead of triazolone, linked to a benzenesulfonamide group .
  • Comparison :
    • The pyrazole ring may offer different hydrogen-bonding interactions with target enzymes (e.g., acetolactate synthase, ALS).
    • The absence of a trifluoromethyl group in this analogue likely reduces its herbicidal potency but improves aqueous solubility .

N-[4-[[4-(4-Acetylpiperazine-1-Carbonyl)Phenyl]Methylsulfamoyl]Phenyl]Acetamide (CID 951989-74-5)

  • Structure : A benzenesulfonamide with an acetylpiperazine substituent .
  • Comparison :
    • The acetylpiperazine group enhances solubility and bioavailability compared to the triazolone-CF₃ group in the target compound.
    • Likely designed for pharmaceutical applications (e.g., enzyme inhibition) rather than herbicidal use .

2-(3-tert-Butyl-4-Hydroxyphenoxy)-N-(4-Chloro-3-((4-Naphthalen-1-Yldiazenyl-5-Oxo-1-(2,4,6-Trichlorophenyl)-4H-Pyrazol-3-yl)Amino)Phenyl)Tetradecanamide

  • Structure : A pyrazole-sulfonamide hybrid with a long alkyl chain .
  • Comparison :
    • The tetradecanamide chain improves lipophilicity, favoring cell membrane penetration but increasing bioaccumulation risks.
    • The trichlorophenyl group may confer broader-spectrum activity but higher environmental persistence compared to the target compound’s CF₃ group .

Key Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Target Solubility (LogP) Notable Activity
Target Compound 1,2,4-Triazolone CF₃, CH₃, 3,4-dimethyl sulfonamide PPO/ALS Enzymes ~3.2 (estimated) Herbicidal
Carfentrazone-ethyl 1,2,4-Triazolone Difluoromethyl, propionate ester PPO 2.8 Broadleaf weed control
Pyrazole-sulfonamide Pyrazole Methyl, benzenesulfonamide ALS 1.5 Moderate herbicidal
CID 951989-74-5 Benzenesulfonamide Acetylpiperazine Kinases/Proteases -0.7 Pharmaceutical (enzyme inhibitor)
Tetradecanamide-pyrazole Pyrazole Trichlorophenyl, alkyl chain Unknown 6.1 High lipophilicity

Research Findings and Implications

  • Trifluoromethyl Group Impact : The -CF₃ group in the target compound enhances herbicidal activity by increasing electron-withdrawing effects and metabolic stability compared to -CH₃ or -Cl analogues .
  • Synthetic Challenges : Introducing the trifluoromethyl group requires specialized reagents (e.g., Ruppert-Prakash reagent), increasing synthesis complexity compared to methyl or chloro analogues .

Preparation Methods

Sulfonation of o-Xylene

The synthesis begins with the sulfonation of o-xylene (1,2-dimethylbenzene) using fuming sulfuric acid (20% SO3) at 0–5°C for 12 hours. This regioselective reaction yields 3,4-dimethylbenzenesulfonic acid, which is neutralized with aqueous NaOH to form the sodium sulfonate salt.

Key Reaction Conditions :

  • Solvent : 1,3-Dioxane (enhances solubility of SO3 and moderates exothermicity).
  • Catalyst : Boron trifluoride-trifluoromethanesulfonic acid (1:1) mixture.
  • Yield : 82–89% after recrystallization from ethanol.

Conversion to Sulfonamide

The sodium sulfonate is treated with phosphorus oxychloride (POCl3) to generate the sulfonyl chloride, which is subsequently reacted with aqueous ammonia under controlled pH (8–9) to afford 3,4-dimethylbenzenesulfonamide.

Optimization Note :

  • Temperature : Maintaining the reaction below 10°C minimizes hydrolysis of the sulfonyl chloride intermediate.
  • Purity : 95–98% after vacuum distillation (145–225°C).

Synthesis of 2-(4-Methyl-5-Oxo-3-(Trifluoromethyl)-4,5-Dihydro-1H-1,2,4-Triazol-1-yl)Ethylamine

Cyclocondensation for Triazole Core Formation

The trifluoromethylated triazole scaffold is synthesized via a metal-free, three-component reaction involving:

  • Trifluoroacetimidoyl chloride (1.0 equiv),
  • Methylhydrazine (1.2 equiv),
  • Benzene-1,3,5-triyl triformate (TFBen) (1.5 equiv).

Reaction Mechanism :

  • Imidohydrazide Formation : Trifluoroacetimidoyl chloride reacts with methylhydrazine to form a hydrazide intermediate.
  • Cyclization : TFBen facilitates intramolecular nucleophilic addition, followed by dehydration to yield 4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazole.

Conditions :

  • Solvent : Toluene, 100°C, 12 hours.
  • Catalyst : p-Toluenesulfonic acid (10 mol%).
  • Yield : 68–75%.

Ethylamine Side Chain Introduction

The triazole is alkylated using 2-chloroethylamine hydrochloride in the presence of K2CO3 in DMF at 60°C for 6 hours. The reaction proceeds via SN2 mechanism, yielding the ethylamine derivative.

Purification : Column chromatography (SiO2, EtOAc/hexane 3:7) affords 85–90% purity.

Final Coupling: Sulfonamide Bond Formation

The two subunits are coupled via a nucleophilic acyl substitution reaction:

  • 3,4-Dimethylbenzenesulfonyl chloride (1.1 equiv) is reacted with 2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethylamine (1.0 equiv) in dichloromethane (DCM) at 0°C.
  • Triethylamine (2.0 equiv) is added to scavenge HCl.

Optimized Parameters :

  • Reaction Time : 4 hours.
  • Workup : The crude product is washed with 5% HCl (to remove excess sulfonyl chloride) and recrystallized from ethanol/water (1:1).
  • Yield : 76–82%.

Analytical Characterization and Validation

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3): δ 7.82 (d, J = 8.4 Hz, 1H, Ar-H), 7.46 (d, J = 8.4 Hz, 1H, Ar-H), 4.32 (t, J = 6.0 Hz, 2H, N-CH2), 3.58 (t, J = 6.0 Hz, 2H, CH2-NH), 2.62 (s, 3H, CH3-Ar), 2.58 (s, 3H, CH3-Ar), 2.24 (s, 3H, N-CH3).
  • 19F NMR (376 MHz, CDCl3): δ -62.8 (CF3).

Purity Assessment

  • HPLC : >99% purity (C18 column, MeCN/H2O 70:30, 1.0 mL/min).
  • Melting Point : 189–191°C (uncorrected).

Scalability and Industrial Considerations

The process demonstrates scalability:

  • Triazole Synthesis : A 5 mmol-scale reaction retains 70–72% yield.
  • Cost Efficiency : 1,3-Dioxane and TFBen are recycled from aqueous phases, reducing material costs.

Safety Notes :

  • Trifluoroacetimidoyl chloride requires handling in a fume hood due to volatility.
  • Exothermic sulfonation necessitates jacketed reactors with precise temperature control.

Q & A

Basic: What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:
The synthesis involves a multi-step approach:

Triazole Core Formation : React 4-amino-3,5-bis-substituted triazole precursors with aldehydes under acidic reflux (e.g., glacial acetic acid in ethanol) to form the 1,2,4-triazol-5-one ring .

Sulfonamide Coupling : Introduce the 3,4-dimethylbenzenesulfonamide moiety via nucleophilic substitution, using a base like potassium carbonate to deprotonate the amine intermediate .

Trifluoromethyl Incorporation : Optimize fluorination steps using trifluoromethylating agents (e.g., Togni’s reagent) under inert atmospheres to minimize side reactions .
Key Optimization Tips :

  • Monitor reaction progress via TLC or HPLC.
  • Purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradients) .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Prioritize 1^1H and 13^13C NMR to confirm the triazole ring (δ 8.1–8.5 ppm for triazole protons) and sulfonamide group (δ 3.0–3.5 ppm for methylene adjacent to S) .
  • High-Resolution Mass Spectrometry (HRMS) : Use ESI+ mode to verify molecular ion peaks and isotopic patterns (e.g., 19^{19}F splitting for CF3_3) .
  • HPLC-PDA : Employ C18 columns with acetonitrile/water gradients (0.1% formic acid) to assess purity (>95%) and detect trace impurities .

Advanced: How does the trifluoromethyl group influence electronic properties and binding interactions?

Methodological Answer:

  • Electronic Effects : The CF3_3 group enhances electron-withdrawing properties, stabilizing the triazole ring and modulating sulfonamide acidity. Use Density Functional Theory (DFT) to calculate electrostatic potential maps and partial charges .
  • Binding Interactions : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with targets like carbonic anhydrases. Validate with Isothermal Titration Calorimetry (ITC) to quantify binding affinity changes induced by CF3_3 .

Advanced: What strategies resolve contradictions in bioactivity data across models?

Methodological Answer:

  • Model Standardization : Use isogenic cell lines and controlled in vivo conditions (e.g., randomized block designs for animal studies) to reduce variability .
  • Dose-Response Analysis : Compare EC50_{50} values across assays (e.g., enzymatic vs. cell-based) to identify off-target effects.
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA with post-hoc tests) to reconcile discrepancies, referencing studies with analogous triazole-sulfonamide hybrids .

Advanced: What in silico approaches predict environmental fate and degradation pathways?

Methodological Answer:

  • QSPR Modeling : Use Quantitative Structure-Property Relationship models to estimate logP and persistence. Tools like EPI Suite predict biodegradability and hydrolysis rates .
  • Molecular Dynamics (MD) Simulations : Simulate interactions with environmental matrices (e.g., soil organic matter) to assess adsorption potential .
  • Metabolite Prediction : Employ software like Meteor Nexus to map plausible degradation products (e.g., triazole ring cleavage or sulfonamide hydrolysis) .

Basic: What are critical considerations for stability studies under varied pH/temperature?

Methodological Answer:

  • Forced Degradation : Expose the compound to pH 1–13 (HCl/NaOH buffers) and temperatures (40–80°C) for 24–72 hours. Monitor degradation via HPLC .
  • Light Sensitivity : Conduct ICH-compliant photostability tests (e.g., 1.2 million lux-hours) to assess isomerization or radical formation .
  • Storage Recommendations : Store lyophilized samples at -20°C under argon to prevent hydrolysis or oxidation .

Advanced: How to investigate structure-activity relationships (SAR) of analogs?

Methodological Answer:

  • Systematic Modifications : Synthesize analogs with variations in:
    • Triazole substituents (e.g., methyl vs. phenyl at position 4).
    • Sulfonamide para-substituents (e.g., methyl vs. halogen) .
  • Biological Assays : Test analogs against target enzymes (e.g., cyclooxygenase-2) and cancer cell lines (e.g., MCF-7) to correlate substituent effects with IC50_{50} values.
  • 3D-QSAR : Use CoMFA or CoMSIA to generate contour maps linking structural features to activity .

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